2-Decaprenylphenol

Description

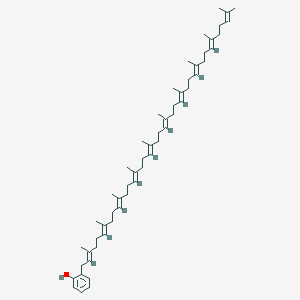

2-Decaprenylphenol is a prenylated phenolic compound characterized by a decaprenyl (10-isoprene unit) side chain attached to a phenol moiety. It is identified via chromatographic properties, ultraviolet (UV) absorption maxima at 272 nm and 279 nm in cyclohexane, and a mass spectrometry peak at m/e = 764 . This compound plays a critical role in bacterial biosynthesis pathways, particularly as a precursor in the synthesis of quinones like ubiquinone (Coenzyme Q) . Its structure features a hydroxyl group at the C2 position of the aromatic ring, which is pivotal for its reactivity and downstream biochemical modifications .

Properties

Molecular Formula |

C56H86O |

|---|---|

Molecular Weight |

775.3 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol |

InChI |

InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |

InChI Key |

ITHUBQNZOUHCMG-GBBROCKZSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and 2-Decaprenyl-6-Methoxyphenol

Key Findings:

Structural Differences : The 6-methoxy derivative differs by a methyl group at C6, increasing its molecular weight by 14 Da .

UV Absorption : Both compounds share identical UV profiles, indicating conserved aromaticity .

Chromatography : The methoxy group enhances hydrophobicity, altering retention times in chromatographic separation .

Biosynthesis: this compound is methylated at C6 using S-adenosyl methionine (SAM) to form the 6-methoxy derivative, a critical step in quinone biosynthesis .

Broader Context: Comparison with Other Phenolic Compounds

- 4,4'-(Propane-2,2-diyl)diphenol: A rigid, symmetric diphenol used in polymer synthesis. Unlike this compound, it lacks a prenyl chain and participates in industrial rather than biological processes .

- 4,4'-Sulfonyldiphenol: Features a sulfonyl bridge, conferring thermal stability. Its applications diverge entirely from this compound, emphasizing material science over biochemistry .

Research Implications

Biochemical Pathways: The methylation of this compound highlights SAM-dependent modifications in microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.